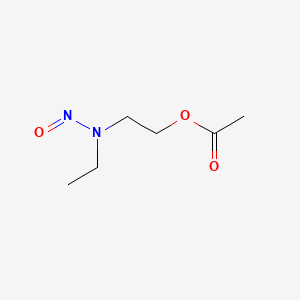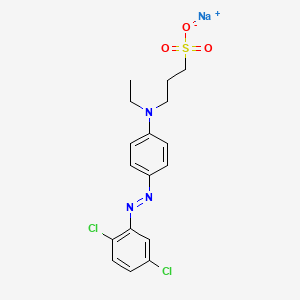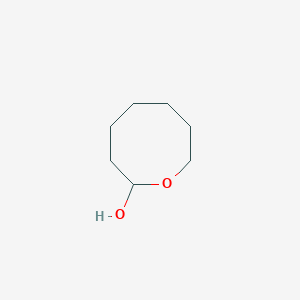
Oxocan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxocan-2-ol is a heterocyclic organic compound with a seven-membered ring containing one oxygen atom and one hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxocan-2-ol can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. For example, the reaction of a diol with a dehydrating agent can lead to the formation of the oxocane ring .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Oxocan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxocan-2-one, while reduction can produce oxocan-2-amine .
Scientific Research Applications
Oxocan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being investigated for their potential use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism by which oxocan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Oxetane: A four-membered ring compound with similar reactivity but different ring strain and stability.
Oxolan-2-one: A five-membered ring compound with different chemical properties and applications
Uniqueness
Oxocan-2-ol is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to smaller or larger ring systems. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
CAS No. |
72488-05-2 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
oxocan-2-ol |
InChI |
InChI=1S/C7H14O2/c8-7-5-3-1-2-4-6-9-7/h7-8H,1-6H2 |
InChI Key |
SMYREFDDLSTNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCOC(CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


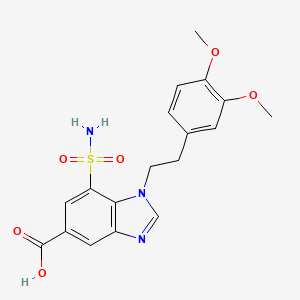
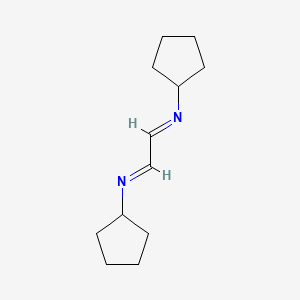
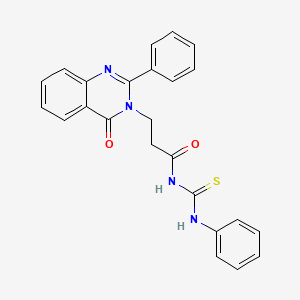
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

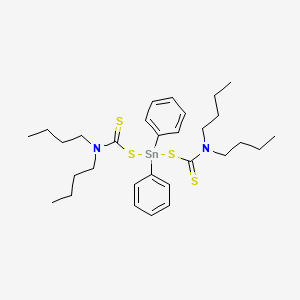
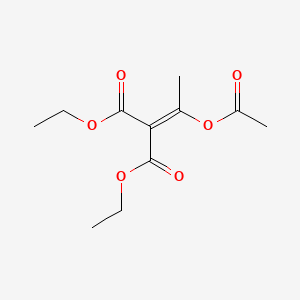
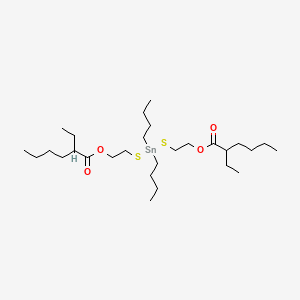
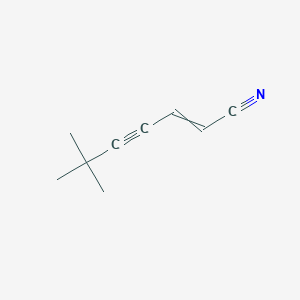
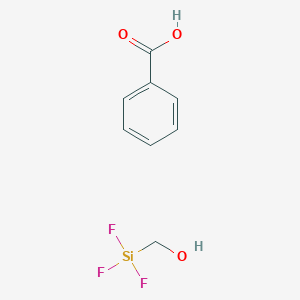
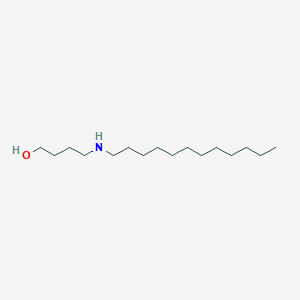
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
